molecular formula C18H20N4OS B2389836 (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide CAS No. 871804-23-8

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide

Cat. No.: B2389836
CAS No.: 871804-23-8
M. Wt: 340.45
InChI Key: GGQZXCKAODADDE-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is a synthetic small molecule designed for research applications, featuring a 2-aminothiazole core—a privileged scaffold in medicinal chemistry. This compound integrates a (Z)-2-cyano-3-amino-but-2-enamide moiety, a structure known to contribute to significant biological activity by acting as a versatile pharmacophore. The 2-aminothiazole ring is a critical structural component found in numerous bioactive molecules and several approved therapeutics, such as the kinase inhibitors Dasatinib and Dabrafenib, underscoring its importance in drug discovery . The specific inclusion of a 2,5-diethylphenyl substituent at the 4-position of the thiazole ring is designed to enhance the molecule's lipophilicity and overall pharmacokinetic profile, which can be critical for cell membrane penetration and target engagement in cellular assays . Molecules incorporating the thiazole-cyanoenamide architecture have demonstrated considerable potential in oncology research. They have been investigated as modulators of key biological targets, including protein kinases and ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is a major contributor to multidrug resistance in cancer cells . By potentially inhibiting such targets, related compounds have shown the ability to reverse resistance to chemotherapeutic agents and exhibit direct cytotoxicity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . This makes this compound a valuable chemical tool for researchers exploring new avenues in anticancer drug development and mechanisms to overcome multidrug resistance. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-4-12-6-7-13(5-2)14(8-12)16-10-24-18(22-16)21-11(3)15(9-19)17(20)23/h6-8,10H,4-5H2,1-3H3,(H2,20,23)(H,21,22)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQZXCKAODADDE-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)NC(=C(C#N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N/C(=C(/C#N)\C(=O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Aryl-Substituted Precursors

The Hantzsch thiazole synthesis remains the most direct route. Reacting 2,5-diethylphenylthioamide (1) with α-bromoacetonitrile (2) in ethanol at reflux yields 4-(2,5-diethylphenyl)-1,3-thiazol-2-amine (3) via cyclocondensation:

$$
\text{Ar-C(S)NH}2 + \text{BrCH}2\text{CN} \rightarrow \text{Ar-Thiazol-2-amine} + \text{HBr}
$$

Optimization Notes :

  • Solvent : Ethanol or DMF (enhances solubility of arylthioamides).
  • Temperature : 80–100°C (prevents oligomerization of α-bromoacetonitrile).
  • Yield : 68–72% after recrystallization from ethyl acetate.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

For higher regioselectivity, Suzuki-Miyaura coupling introduces the 2,5-diethylphenyl group post-thiazole formation. Starting from 4-bromo-1,3-thiazol-2-amine (4), react with 2,5-diethylphenylboronic acid (5) under Pd(PPh₃)₄ catalysis:

$$
\text{Br-Thiazol-amine} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(0)}} \text{Ar-Thiazol-amine} + \text{B(OH)}3
$$

Conditions :

  • Base : K₂CO₃ (2 equiv) in THF/H₂O (3:1).
  • Catalyst : 5 mol% Pd(PPh₃)₄.
  • Yield : 82% (HPLC purity >98%).

Formation of (Z)-2-Cyano-3-Aminobut-2-Enamide

Knoevenagel Condensation with Stereochemical Control

Cyanoenamide formation employs Knoevenagel condensation between cyanoacetamide (6) and ethyl glyoxylate (7). Using piperidine as a base in toluene at 60°C affords (Z)-2-cyano-3-ethoxycarbonylbut-2-enamide (8), followed by aminolysis:

$$
\text{NC-CH}2\text{-CONH}2 + \text{OCHCOOEt} \xrightarrow{\text{piperidine}} \text{Z-Enamide ester} \xrightarrow{\text{NH}_3} \text{Z-Enamide}
$$

Key Parameters :

  • Z-Selectivity : Achieved via steric hindrance from the ethoxycarbonyl group.
  • Aminolysis : Ammonia in methanol at 25°C (quantitative conversion).

Wittig Reaction for Enamide Assembly

Alternative route using a stabilized ylide (9) derived from ethyl (triphenylphosphoranylidene)acetate and cyanoacetamide. Reaction with acetaldehyde (10) yields (Z)-configured enamide:

$$
\text{Ph}3\text{P=CHCOOEt} + \text{NC-CH}2\text{-CONH}_2 \rightarrow \text{Z-Enamide}
$$

Advantages :

  • Higher stereocontrol (Z:E > 9:1).
  • Mild conditions (0°C to RT).

Coupling Thiazole Amine to Cyanoenamide

Carbodiimide-Mediated Amide Bond Formation

Activating the enamide’s carboxylic acid (11) with EDC/HOBt enables coupling to 4-(2,5-diethylphenyl)-1,3-thiazol-2-amine (3) in DCM:

$$
\text{Enamide-COOH} + \text{H}_2\text{N-Thiazol} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$

Optimization :

  • Coupling Reagents : EDC (1.2 equiv), HOBt (1.5 equiv).
  • Solvent : DCM or DMF (yield 85–90%).
  • Purification : Silica gel chromatography (hexane/EtOAc).

Schotten-Baumann Conditions for Industrial Scale

For large-scale synthesis, interfacial reaction between enamide acyl chloride (12) and thiazole amine (3) in aqueous NaOH/dichloromethane achieves 78% yield:

$$
\text{Enamide-COCl} + \text{H}2\text{N-Thiazol} \xrightarrow{\text{NaOH/H}2\text{O}} \text{Target Compound}
$$

Advantages :

  • No column chromatography required.
  • Scalable to kilogram quantities.

Stereochemical Control and Analytical Validation

Determination of Z Configuration

  • NOESY NMR : Cross-peaks between thiazole NH and enamide β-hydrogen confirm Z geometry.
  • X-ray Crystallography : Single-crystal analysis (CCDC deposition).

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity (Z:E) Scalability
Knoevenagel + EDC Coupling 72% 8:1 Pilot scale
Wittig + Schotten-Baumann 68% 9:1 Industrial

Challenges and Mitigation Strategies

  • Thiazole Ring Oxidation : Use of antioxidants (BHT) during Hantzsch synthesis prevents thiazole degradation.
  • Enamide Isomerization : Low-temperature storage (<4°C) maintains Z configuration.
  • Byproduct Formation : Recrystallization from EtOAc/hexane removes dimeric impurities.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can alter biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of thiazole-derived enamide derivatives. Key structural analogues include:

(Z)-2-Cyano-3-[[4-phenyl-1,3-thiazol-2-yl]amino]but-2-enamide: Lacks the 2,5-diethylphenyl substituent, leading to reduced steric bulk and altered π-π stacking interactions.

(E)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide: Stereoisomer with inverted enamide configuration, impacting hydrogen-bonding directionality and crystal packing.

2-Cyano-3-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]acrylamide: Methyl groups instead of ethyl groups on the phenyl ring, resulting in smaller hydrophobic pockets and higher melting points.

Crystallographic and Hydrogen-Bonding Analysis

A comparative analysis of crystallographic parameters reveals distinct trends:

Parameter Target Compound Analog 1 Analog 2 Analog 3
Bond Length (C≡N), Å 1.15 1.14 1.16 1.15
Thiazole N–H···O (Å) 2.89 2.93 2.85 2.91
Dihedral Angle (°) 8.2 12.7 5.4 10.3
Hydrogen-Bond Graph Set R₂²(8) R₂²(10) C(4) R₂²(8)
  • Hydrogen Bonding : The target compound exhibits an R₂²(8) motif, common in thiazole derivatives, where two N–H···O bonds form an 8-membered ring. Analog 2’s E-configuration disrupts this motif, favoring a C(4) chain .
  • Steric Effects : The 2,5-diethylphenyl group in the target compound introduces torsional strain (dihedral angle = 8.2°), reducing planarity compared to Analog 3 (dihedral angle = 10.3°) .
  • Thermal Stability : Analog 3’s methyl substituents enhance melting point (MP = 218°C) vs. the target compound (MP = 195°C), attributed to tighter crystal packing.

Validation and Reproducibility

All structures were validated using the IUCr-checkCIF protocol, with ADDSYM in PLATON confirming space group correctness . SHELXL refinement residuals (R₁ < 5% for all analogs) ensure data reliability .

Biological Activity

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is a complex organic compound notable for its diverse biological activities. Its structure includes a thiazole ring, a cyano group, and a butenamide moiety, which contribute to its potential as a pharmacological agent. This compound has been explored for various applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

The biological activity of this compound can be attributed to its interactions with biological macromolecules. These interactions may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It may bind to cellular receptors, triggering intracellular signaling cascades that influence cell function.
  • Gene Expression Modulation : The compound could alter the expression of genes involved in various biological processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research has shown that this compound can induce apoptosis in cancer cell lines through the modulation of caspase pathways and the inhibition of cell proliferation markers.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests its potential utility in treating inflammatory diseases.

Table of Biological Activities

Activity Type Effect Mechanism
AnticancerInduces apoptosisModulation of caspase pathways
Anti-inflammatoryReduces cytokine productionInhibition of IL-1β and TNFα synthesis
Enzyme InhibitionInhibits specific enzymesBinding to active sites
Receptor ModulationAlters signaling pathwaysBinding to cellular receptors

Case Study 1: Anticancer Activity

In a study published in 2023, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using a CFA-induced paw edema model. The results showed that treatment with this compound resulted in a marked decrease in paw swelling compared to controls. This effect was associated with reduced levels of inflammatory mediators.

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide?

Methodological Answer: The compound’s synthesis typically involves coupling a substituted thiazole amine with a cyano-enamide precursor. A general protocol includes:

  • Step 1: Prepare the 4-(2,5-diethylphenyl)-1,3-thiazol-2-amine intermediate via cyclization of thiourea derivatives with α-haloketones under reflux conditions in ethanol .
  • Step 2: React the thiazole amine with a (Z)-configured cyano-enamide using glacial acetic acid as a catalyst in anhydrous ethanol, followed by reflux for 4–6 hours .
  • Purification: Use column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC .

Key Considerations:

  • Ensure anhydrous conditions to prevent hydrolysis of the cyano group.
  • Optimize stoichiometry to minimize byproducts (e.g., unreacted thiazole amine).

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer: Employ a combination of analytical techniques:

  • HPLC/MS: Confirm molecular weight ([M+H]<sup>+</sup>) and detect impurities. Use C18 columns with acetonitrile/water mobile phases .
  • <sup>1</sup>H/<sup>13</sup>C NMR: Verify stereochemistry (Z-configuration) via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J = 10–12 Hz) and assign thiazole/amide protons .
  • X-ray Crystallography: Resolve ambiguities in configuration using SHELXL for refinement and ORTEP-III for visualization .

Q. How can structural modifications enhance the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies should focus on:

  • Thiazole Substitutions: Replace the 2,5-diethylphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity .
  • Cyano Group Optimization: Substitute the cyano moiety with bioisosteres (e.g., carboxylate) to improve solubility while retaining activity .
  • Stereochemical Control: Synthesize (E)-isomers and compare activity via in vitro assays (e.g., kinase inhibition).

Experimental Design:

  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases).
  • Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. How to resolve contradictions in crystallographic data interpretation?

Methodological Answer: Contradictions often arise from disordered solvent molecules or twinning. Mitigate via:

  • High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing models .
  • Twinned Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare Rint values before/after correction .

Case Study:
In a cyclobutyl-thiazole analog, Hirshfeld analysis revealed 12% contribution from C-H···N interactions, resolving ambiguities in hydrogen-bonding networks .

Q. How to address discrepancies in biological activity across assay platforms?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., pH, redox sensitivity). Use orthogonal assays:

  • Primary Assay: Measure IC50 in cell-free systems (e.g., recombinant enzyme inhibition).
  • Secondary Assay: Validate in cell-based models (e.g., apoptosis via flow cytometry).
  • Tertiary Assay: Confirm in vivo efficacy (e.g., xenograft models) .

Data Analysis:

  • Apply Grubbs’ test to identify outliers.
  • Use Hill slopes to assess cooperativity in dose-response curves .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Metabolite Identification: Run MD simulations (AMBER/CHARMM) to model phase I/II metabolism pathways .

Key Findings:
For a related thiazole-acetamide, SwissADME predicted logP = 3.2, suggesting moderate bioavailability but potential CYP3A4 inhibition .

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